Veliparib

Catalog No.
S548583
CAS No.
912444-00-9
M.F
C13H16N4O
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veliparib

CAS Number

912444-00-9

Product Name

Veliparib

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N

SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide, 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide, ABT 888, ABT-888, ABT888, veliparib

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Description

The exact mass of the compound Veliparib is 244.13241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 737664. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Veliparib is a small molecule drug being investigated in scientific research for its potential to treat various cancers. Its primary mechanism of action targets a cellular process called Poly(ADP-ribose) (PAR)ylation, which plays a crucial role in DNA repair []. Here's a breakdown of its application in scientific research:

Inhibition of PARP for Tumor Targeting

Cancer cells often rely heavily on PARP activity to repair DNA damage. Veliparib functions as a PARP inhibitor, by blocking the PARP enzyme from performing its repair functions. This can be particularly effective in tumors with mutations in genes like BRCA1 and BRCA2, which are already deficient in DNA repair mechanisms []. By further inhibiting their repair capabilities, Veliparib can lead to increased tumor cell death.

Combination Therapies

Research suggests that Veliparib might be more effective when combined with other DNA-damaging therapies, such as chemotherapy or radiotherapy. The combined approach aims to inflict more significant DNA damage on cancer cells, overwhelming their repair capacity and promoting cell death [].

Exploring Efficacy in Different Cancers

Current research is actively investigating the efficacy of Veliparib in treating various cancers, including:

  • Ovarian cancer, particularly in patients with BRCA mutations [].
  • Breast cancer, especially in patients with BRCA mutations or who have received prior chemotherapy [].
  • Pancreatic cancer, in combination with other therapies [].
  • Other cancers like prostate cancer and glioblastoma are also being explored in clinical trials [, ].

Veliparib, chemically known as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. This compound belongs to the class of organic compounds known as benzimidazoles, characterized by a fused benzene and imidazole ring structure. Veliparib is primarily investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapy and radiation by inhibiting DNA repair mechanisms in cancer cells with defective DNA repair pathways .

  • PARP normally binds to DNA damage sites and utilizes NAD+ (an essential cellular molecule) to initiate the DNA repair process by adding PARP chains (poly ADP-ribose) to proteins involved in repair.
  • Veliparib competes with NAD+ for the binding site on PARP, hindering its ability to initiate DNA repair.
  • In cancer cells with HR pathway deficiencies, this inhibition becomes particularly critical. With compromised DNA repair mechanisms, these cells are more susceptible to the cytotoxic effects of DNA damage, ultimately leading to cell death.

Veliparib functions through the inhibition of PARP enzymes, which play a critical role in the repair of single-strand breaks in DNA. By blocking these enzymes, veliparib prevents the repair of damaged DNA, leading to increased cell death, especially in cancer cells that rely heavily on PARP for survival. The compound exhibits specific inhibitory constants (K_i) of 5.2 nmol/L for PARP-1 and 2.9 nmol/L for PARP-2, indicating its potency .

The biological activity of veliparib has been extensively studied in clinical trials. It has shown promise in treating various solid tumors, particularly those with BRCA mutations or other deficiencies in homologous recombination repair mechanisms. In preclinical models and early-phase clinical trials, veliparib demonstrated significant antitumor activity when combined with chemotherapeutic agents such as temozolomide and camptothecin . The compound's ability to sensitize tumors to radiation therapy has also been documented, suggesting its utility in combination regimens .

Several methods have been developed for synthesizing veliparib. The most common approach involves multi-step organic synthesis techniques that typically include:

  • Formation of the Benzimidazole Core: This is achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Pyrrolidine Moiety: The (R)-2-methylpyrrolidine group is introduced via alkylation or amination reactions.
  • Carboxamide Formation: The final step involves converting the intermediate into the carboxamide form through reaction with suitable carboxylic acid derivatives .

Recent advancements have also focused on developing prodrugs of veliparib that enhance its delivery and efficacy by targeting mitochondria or improving pharmacokinetic properties .

Veliparib is primarily researched for its applications in oncology. Its main uses include:

  • Combination Therapy: Enhancing the effectiveness of chemotherapy drugs such as temozolomide and cisplatin.
  • Radiation Sensitization: Increasing tumor sensitivity to radiation therapy.
  • Targeted Therapy: Particularly effective in tumors with BRCA mutations or other DNA repair deficiencies .

Interaction studies have revealed that veliparib may exhibit various drug-drug interactions. For instance, when combined with benzyl alcohol, there is an increased risk of methemoglobinemia . Additionally, studies indicate that the efficacy of veliparib can be influenced by its combination with other chemotherapeutic agents, highlighting the importance of understanding these interactions for optimizing treatment regimens .

Several compounds share structural or functional similarities with veliparib. Notable examples include:

Compound NameMechanism of ActionUnique Features
OlaparibPARP inhibitorGreater PARP trapping ability compared to veliparib; used primarily in BRCA-mutated cancers.
NiraparibPARP inhibitorHas a longer half-life and can be administered once daily; effective across various tumor types.
TalazoparibPARP inhibitorExhibits higher potency against PARP-1 and better trapping ability; used for certain breast cancers.

Veliparib is unique among these compounds due to its specific pharmacokinetic profile and its potential effectiveness when combined with certain cytotoxic agents, although it may not exhibit the same degree of PARP trapping as some of its counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

244.13241115 g/mol

Monoisotopic Mass

244.13241115 g/mol

Heavy Atom Count

18

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01O4K0631N

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of high-grade glioma
Treatment of fallopian tube cancer , Treatment of ovarian cancer , Treatment of peritoneal carcinoma
Treatment of lung carcinoma (small cell and non-small cell carcinoma)
Treatment of breast cance

Pharmacology

Veliparib is a poly(ADP-ribose) polymerase (PARP) -1 and -2 inhibitor with chemosensitizing and antitumor activities. With no antiproliferative effects as a single agent at therapeutic concentrations, ABT-888 inhibits PARPs, thereby inhibiting DNA repair and potentiating the cytotoxicity of DNA-damaging agents. PARP nuclear enzymes are activated by DNA single or double strand breaks, resulting in the poly(ADP-ribosyl)ation of other nuclear DNA binding proteins involved in DNA repair; poly(ADP-ribosyl)ation contributes to efficient DNA repair and to survival of proliferating cells exposed to mild genotoxic stresses as induced by as oxidants, alkylating agents or ionizing radiation.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP [HSA:142 10038 10039 143] [KO:K24070 K10798]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

912444-00-9

Wikipedia

Veliparib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Bhute VJ, Ma Y, Bao X, Palecek SP. The Poly (ADP-Ribose) Polymerase Inhibitor Veliparib and Radiation Cause Significant Cell Line Dependent Metabolic Changes in Breast Cancer Cells. Sci Rep. 2016 Nov 4;6:36061. doi: 10.1038/srep36061. PubMed PMID: 27811964; PubMed Central PMCID: PMC5095763.
2: Ramalingam SS, Blais N, Mazieres J, Reck M, Jones CM, Juhász E, Urban L, Orlov S, Barlési F, Kio E, Keiholz U, Qin Q, Qian J, Nickner C, Dziubinski J, Xiong H, Ansell P, McKee MD, Giranda V, Gorbunova V. Randomized, Placebo-Controlled, Phase 2 Study of Veliparib in Combination with Carboplatin and Paclitaxel for Advanced/Metastatic Non-Small Cell Lung Cancer. Clin Cancer Res. 2016 Oct 10. pii: clincanres.3069.2016. [Epub ahead of print] PubMed PMID: 27803064.
3: Munasinghe W, Stodtmann S, Tolcher A, Calvo E, Gordon M, Jalving M, de Vos-Geelen J, Medina D, Bergau D, Nuthalapati S, Hoffman D, Shepherd S, Xiong H. Effect of veliparib (ABT-888) on cardiac repolarization in patients with advanced solid tumors: a randomized, placebo-controlled crossover study. Cancer Chemother Pharmacol. 2016 Nov;78(5):1003-1011. PubMed PMID: 27709282; PubMed Central PMCID: PMC5083757.
4: Isakoff SJ, Puhalla S, Domchek SM, Friedlander M, Kaufman B, Robson M, Telli ML, Diéras V, Han HS, Garber JE, Johnson EF, Maag D, Qin Q, Giranda VL, Shepherd SP. A randomized Phase II study of veliparib with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and rationale. Future Oncol. 2016 Oct 14. [Epub ahead of print] PubMed PMID: 27739325.
5: Chabot P, Hsia TC, Ryu JS, Gorbunova V, Belda-Iniesta C, Ball D, Kio E, Mehta M, Papp K, Qin Q, Qian J, Holen KD, Giranda V, Suh JH. Veliparib in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study. J Neurooncol. 2016 Sep 21. [Epub ahead of print] PubMed PMID: 27655223.
6: Subhash VV, Tan SH, Yeo MS, Yan FL, Peethala PC, Liem N, Krishnan V, Yong WP. ATM expression predicts Veliparib and Irinotecan sensitivity in gastric cancer by mediating P53 independent regulation of cell cycle and apoptosis. Mol Cancer Ther. 2016 Sep 16. pii: molcanther.1002.2015. [Epub ahead of print] PubMed PMID: 27638859.
7: Pratz KW, Rudek MA, Gojo I, Litzow MR, McDevitt MA, Ji JJ, Karnitz L, Herman JG, Kinders R, Smith BD, Gore SD, Carraway H, Showel MM, Gladstone DE, Levis MJ, Tsai HL, Rosner GL, Chen A, Kaufmann SH, Karp J. A Phase I study of topotecan, carboplatin and the PARP inhibitor veliparib in acute leukemias, aggressive myeloproliferative neoplasms and chronic myelomonocytic leukemia. Clin Cancer Res. 2016 Aug 22. pii: clincanres.1274.2016. [Epub ahead of print] PubMed PMID: 27551000.
8: Gojo I, Beumer JH, Pratz KW, McDevitt MA, Baer MR, Blackford AL, Smith BD, Gore SD, Carraway H, Showel MM, Levis MJ, Dezern A, Gladstone DE, Ji JJ, Wang L, Kinders R, Pouquet M, Ali-Walbi I, Rudek MA, Poh W, Herman JG, Karnitz L, Kaufmann SH, Chen A, Karp J. A phase 1 study of the PARP inhibitor veliparib in combination with temozolomide in acute myeloid leukemia. Clin Cancer Res. 2016 Aug 8. pii: clincanres.0984.2016. [Epub ahead of print] PubMed PMID: 27503200.
9: Rugo HS, Olopade OI, DeMichele A, Yau C, van 't Veer LJ, Buxton MB, Hogarth M, Hylton NM, Paoloni M, Perlmutter J, Symmans WF, Yee D, Chien AJ, Wallace AM, Kaplan HG, Boughey JC, Haddad TC, Albain KS, Liu MC, Isaacs C, Khan QJ, Lang JE, Viscusi RK, Pusztai L, Moulder SL, Chui SY, Kemmer KA, Elias AD, Edmiston KK, Euhus DM, Haley BB, Nanda R, Northfelt DW, Tripathy D, Wood WC, Ewing C, Schwab R, Lyandres J, Davis SE, Hirst GL, Sanil A, Berry DA, Esserman LJ; I-SPY 2 Investigators.. Adaptive Randomization of Veliparib-Carboplatin Treatment in Breast Cancer. N Engl J Med. 2016 Jul 7;375(1):23-34. doi: 10.1056/NEJMoa1513749. PubMed PMID: 27406347.
10: Kummar S, Wade JL, Oza AM, Sullivan D, Chen AP, Gandara DR, Ji J, Kinders RJ, Wang L, Allen D, Coyne GO, Steinberg SM, Doroshow JH. Randomized phase II trial of cyclophosphamide and the oral poly (ADP-ribose) polymerase inhibitor veliparib in patients with recurrent, advanced triple-negative breast cancer. Invest New Drugs. 2016 Jun;34(3):355-63. doi: 10.1007/s10637-016-0335-x. PubMed PMID: 26996385; PubMed Central PMCID: PMC4860030.
11: Villalona-Calero MA, Duan W, Zhao W, Shilo K, Schaaf LJ, Thurmond J, Westman JA, Marshall J, Xiaobai L, Ji J, Rose J, Lustberg M, Bekaii-Saab T, Chen A, Timmers C. Veliparib Alone or in Combination with Mitomycin C in Patients with Solid Tumors With Functional Deficiency in Homologous Recombination Repair. J Natl Cancer Inst. 2016 Feb 4;108(7). pii: djv437. doi: 10.1093/jnci/djv437. PubMed PMID: 26848151; PubMed Central PMCID: PMC4948564.
12: LoRusso PM, Li J, Burger A, Heilbrun LK, Sausville EA, Boerner SA, Smith D, Pilat MJ, Zhang J, Tolaney SM, Cleary JM, Chen AP, Rubinstein L, Boerner JL, Bowditch A, Cai D, Bell T, Wolanski A, Marrero AM, Zhang Y, Ji J, Ferry-Galow K, Kinders RJ, Parchment RE, Shapiro GI. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. Clin Cancer Res. 2016 Jul 1;22(13):3227-37. doi: 10.1158/1078-0432.CCR-15-0652. PubMed PMID: 26842236; PubMed Central PMCID: PMC4930710.
13: Bogliolo S, Cassani C, Dominoni M, Musacchi V, Venturini PL, Spinillo A, Ferrero S, Gardella B. Veliparib for the treatment of ovarian cancer. Expert Opin Investig Drugs. 2016;25(3):367-74. doi: 10.1517/13543784.2016.1146677. Review. PubMed PMID: 26807493.
14: Rodler ET, Kurland BF, Griffin M, Gralow JR, Porter P, Yeh RF, Gadi VK, Guenthoer J, Beumer JH, Korde L, Strychor S, Kiesel BF, Linden HM, Thompson JA, Swisher E, Chai X, Shepherd S, Giranda V, Specht JM. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer. Clin Cancer Res. 2016 Jun 15;22(12):2855-64. doi: 10.1158/1078-0432.CCR-15-2137. PubMed PMID: 26801247; PubMed Central PMCID: PMC4911292.
15: Landrum LM, Brady WE, Armstrong DK, Moore KN, DiSilvestro PA, O'Malley DM, Tenney ME, Rose PG, Fracasso PM. A phase I trial of pegylated liposomal doxorubicin (PLD), carboplatin, bevacizumab and veliparib in recurrent, platinum-sensitive ovarian, primary peritoneal, and fallopian tube cancer: An NRG Oncology/Gynecologic Oncology Group study. Gynecol Oncol. 2016 Feb;140(2):204-9. doi: 10.1016/j.ygyno.2015.11.024. PubMed PMID: 26616225; PubMed Central PMCID: PMC4724478.
16: Gupta SK, Kizilbash SH, Carlson BL, Mladek AC, Boakye-Agyeman F, Bakken KK, Pokorny JL, Schroeder MA, Decker PA, Cen L, Eckel-Passow JE, Sarkar G, Ballman KV, Reid JM, Jenkins RB, Verhaak RG, Sulman EP, Kitange GJ, Sarkaria JN. Delineation of MGMT Hypermethylation as a Biomarker for Veliparib-Mediated Temozolomide-Sensitizing Therapy of Glioblastoma. J Natl Cancer Inst. 2015 Nov 27;108(5). pii: djv369. doi: 10.1093/jnci/djv369. PubMed PMID: 26615020; PubMed Central PMCID: PMC4862419.
17: Gabrielson A, Tesfaye AA, Marshall JL, Pishvaian MJ, Smaglo B, Jha R, Dorsch-Vogel K, Wang H, He AR. Phase II study of temozolomide and veliparib combination therapy for sorafenib-refractory advanced hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Nov;76(5):1073-9. doi: 10.1007/s00280-015-2852-2. PubMed PMID: 26449224; PubMed Central PMCID: PMC4612326.
18: Mizugaki H, Yamamoto N, Nokihara H, Fujiwara Y, Horinouchi H, Kanda S, Kitazono S, Yagishita S, Xiong H, Qian J, Hashiba H, Shepherd SP, Giranda V, Tamura T. A phase 1 study evaluating the pharmacokinetics and preliminary efficacy of veliparib (ABT-888) in combination with carboplatin/paclitaxel in Japanese subjects with non-small cell lung cancer (NSCLC). Cancer Chemother Pharmacol. 2015 Nov;76(5):1063-72. doi: 10.1007/s00280-015-2876-7. PubMed PMID: 26433581; PubMed Central PMCID: PMC4612330.
19: VanderWeele DJ, Paner GP, Fleming GF, Szmulewitz RZ. Sustained Complete Response to Cytotoxic Therapy and the PARP Inhibitor Veliparib in Metastatic Castration-Resistant Prostate Cancer - A Case Report. Front Oncol. 2015 Jul 22;5:169. doi: 10.3389/fonc.2015.00169. PubMed PMID: 26258074; PubMed Central PMCID: PMC4510409.
20: Wagner LM. Profile of veliparib and its potential in the treatment of solid tumors. Onco Targets Ther. 2015 Jul 29;8:1931-9. doi: 10.2147/OTT.S69935. Review. PubMed PMID: 26251615; PubMed Central PMCID: PMC4524591.

Explore Compound Types